Cas no 6964-71-2 (4(3H)-Pyrimidinone,5-(2-ethoxyethyl)-6-hydroxy-2-(methylthio)-)
6964-71-2 structure
Product Name:4(3H)-Pyrimidinone,5-(2-ethoxyethyl)-6-hydroxy-2-(methylthio)-
CAS No:6964-71-2
MF:C9H14N2O3S
MW:230.284060955048
CID:524381
PubChem ID:248998
Update Time:2025-04-19
4(3H)-Pyrimidinone,5-(2-ethoxyethyl)-6-hydroxy-2-(methylthio)- Chemical and Physical Properties
Names and Identifiers
-
- 4(3H)-Pyrimidinone,5-(2-ethoxyethyl)-6-hydroxy-2-(methylthio)-
- 5-(2-ethoxyethyl)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one
- 4,6-pyrimidinediol, 5-(2-ethoxyethyl)-2-(methylthio)-
- AC1L6NJH
- AC1Q6BPI
- AJ-292
- CTK5D0728
- NCIOpen2_003148
- NSC66837
- STK299137
- MLS000736743
- 5-(2-ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol
- 6964-71-2
- AKOS005428971
- HMS2885B23
- AJ-292/41181482
- SMR000528307
- CHEMBL1319211
- 5-(2-ethoxyethyl)-6-hydroxy-2-(methylsulfanyl)-4(3H)-pyrimidinone
- NSC-66837
- 5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one
- DTXSID00290121
-
- Inchi: 1S/C9H14N2O3S/c1-3-14-5-4-6-7(12)10-9(15-2)11-8(6)13/h3-5H2,1-2H3,(H2,10,11,12,13)
- InChI Key: XZJPBUNHECRIEW-UHFFFAOYSA-N
- SMILES: S(C)C1=NC(=C(C(N1)=O)CCOCC)O
Computed Properties
- Exact Mass: 230.07262
- Monoisotopic Mass: 230.072513
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.2
- XLogP3: 0.6
Experimental Properties
- Density: 1.33
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.589
- PSA: 70.92
- LogP: 0.77640
4(3H)-Pyrimidinone,5-(2-ethoxyethyl)-6-hydroxy-2-(methylthio)- Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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